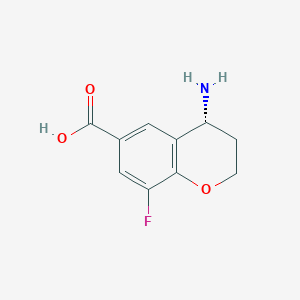![molecular formula C7H3Cl2N3 B12976657 2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
2,7-Dichloropyrido[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the pyrido[3,2-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloropyrido[3,2-d]pyrimidine typically involves the selective chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method is the palladium-catalyzed dechlorination of 2,4,7-trichloropyrido[3,2-d]pyrimidine at the C-4 position . This reaction is carried out under controlled conditions to ensure the selective removal of the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using appropriate chlorinating agents and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dichloropyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used.
Oxidation: Oxidizing agents like oxone are used in solvents like dimethylformamide (DMF) at room temperature.
Reduction: Reducing agents like sodium borohydride are used in solvents like ethanol or methanol under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,7-Dichloropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell signaling pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to its molecular targets .
Comparación Con Compuestos Similares
2,7-Dichloropyrido[3,2-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but with chlorine atoms at the 2nd and 4th positions.
Pyrido[2,3-d]pyrimidine: A related compound with different substitution patterns and biological activities.
Pyrimidino[4,5-d][1,3]oxazine: A fused heterocyclic compound with a pyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H3Cl2N3 |
|---|---|
Peso molecular |
200.02 g/mol |
Nombre IUPAC |
2,7-dichloropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H |
Clave InChI |
BEBLWEIRQBXYAB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=CN=C(N=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


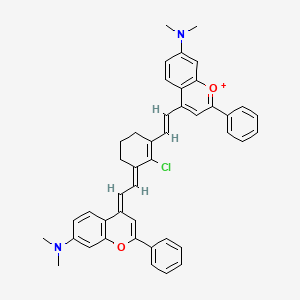
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
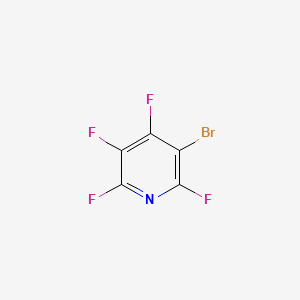
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)
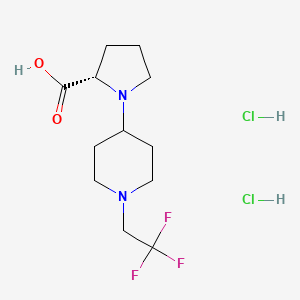

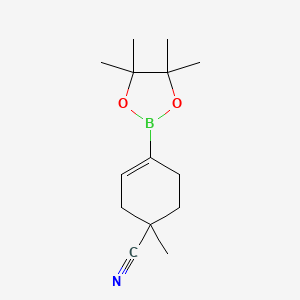

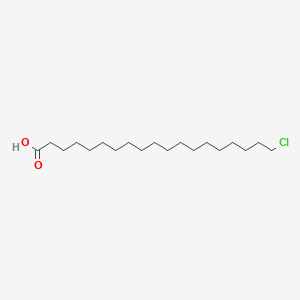
![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)
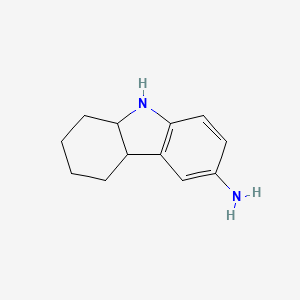
![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)
